Vincristine sulfate

Catalog No.
S548492
CAS No.
2068-78-2
M.F
C46H58N4O14S
M. Wt
923 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincristine sulfate

CAS Number

2068-78-2

Product Name

Vincristine sulfate

IUPAC Name

methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C46H58N4O14S

Molecular Weight

923 g/mol

InChI

InChI=1S/C46H56N4O10.H2O4S/c1-7-42(55)22-28-23-45(40(53)58-5,36-30(14-18-48(24-28)25-42)29-12-9-10-13-33(29)47-36)32-20-31-34(21-35(32)57-4)50(26-51)38-44(31)16-19-49-17-11-15-43(8-2,37(44)49)39(60-27(3)52)46(38,56)41(54)59-6;1-5(2,3)4/h9-13,15,20-21,26,28,37-39,47,55-56H,7-8,14,16-19,22-25H2,1-6H3;(H2,1,2,3,4)/t28?,37-,38?,39+,42?,43+,44+,45-,46-;/m0./s1

InChI Key

AQTQHPDCURKLKT-PNYVAJAMSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Solubility

greater than or equal to 10 mg/mL at 75° F (NTP, 1992)

Synonyms

cellcristin, Citomid, Farmistin, Leurocristine, Oncovin, Oncovine, Onkocristin, PFS, Vincasar, Sulfate, Vincristine, Vincasar, Vincasar PFS, Vincristin Bristol, Vincristin medac, Vincristine, Vincristine Sulfate, Vincrisul, Vintec

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O
Vincristine sulfate is a natural alkaloid that is commonly used in chemotherapy treatments for various types of cancer. It was first isolated in 1961 from the Madagascar periwinkle (Catharanthus roseus), also known as the vinca plant. Since its discovery, vincristine sulfate has been used extensively in the treatment of many cancers, including Hodgkin’s disease, acute lymphoblastic leukemia, and some types of lymphoma.
Vincristine sulfate has a molecular weight of 923.04 g/mol and is a water-soluble, yellowish-white powder. It has a distinctive, bitter taste and is highly toxic. The compound is stable under normal conditions but can be degraded by light and heat.
The synthesis of vincristine sulfate is a complex process that involves several chemical steps. It is typically produced by isolating the alkaloid from the leaves of the Madagascar periwinkle, which contains several related compounds. These compounds are then purified using a series of chemical and chromatographic techniques, resulting in pure vincristine sulfate.
used for the detection of vincristine sulfate include high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are used to confirm the purity of the compound, as well as to detect any impurities that may be present.
Vincristine sulfate exerts its anticancer effects by binding to tubulin, a protein that is essential for cell division. By doing so, the compound disrupts the normal cell cycle, leading to cell death. Vincristine sulfate also has immunosuppressive effects, which can be beneficial in the treatment of autoimmune diseases.
Vincristine sulfate is highly toxic and can cause severe side effects, including peripheral neuropathy, gastrointestinal disturbances, and suppression of bone marrow function. In scientific experiments, the compound is typically used at low doses and under controlled conditions to minimize the risk of toxicity.
Vincristine sulfate has a wide range of applications in scientific experiments, including cancer research, immunology, and cell biology. It is often used to study the mechanisms of cell division and to evaluate the efficacy of new cancer treatments.
Research on vincristine sulfate is ongoing, with a focus on developing new formulations and delivery methods that can improve its efficacy and reduce toxicity. Recent studies have also explored the potential of vincristine sulfate in the treatment of autoimmune diseases and neurodegenerative disorders.
The potential implications of vincristine sulfate extend beyond cancer research. The compound's immunosuppressive properties make it a promising candidate for the treatment of autoimmune diseases, such as lupus and rheumatoid arthritis. Vincristine sulfate may also have applications in the field of stem cell research, as it is known to affect cell division and differentiation.
Despite its many applications, vincristine sulfate has several limitations, including its high toxicity and low solubility in water. Future research may focus on improving the delivery of vincristine sulfate to minimize its toxicity and increase its efficacy. Other directions may include the development of new analogs of vincristine sulfate that may be more potent or have different pharmacological properties.
Some Future Directions:
1. Development of targeted drug delivery systems that can deliver vincristine sulfate directly to cancer cells.
2. Development of newer formulations of vincristine sulfate that can increase its efficacy and reduce toxicity.
3. Exploration of the potential of vincristine sulfate in the treatment of other diseases, such as neurodegenerative disorders.
4. Evaluation of the potential of vincristine sulfate in combination with other chemotherapeutic agents to increase the effectiveness of cancer treatments.
5. Evaluation of the role of vincristine sulfate in stem cell research and tissue engineering.

Physical Description

Vincristine sulfate appears as an anticancer drug. White to slightly yellow, amorphous or crystalline powder. Sensitive to light. Odorless. pH (0.1% solution) 3.5 - 4.5. (NTP, 1992)

Appearance

White to off-white, odorless amorphous or crystalline powder

Melting Point

531 °F approximately (NTP, 1992)

UNII

T5IRO3534A

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (93.02%): Fatal if swallowed [Danger Acute toxicity, oral];
H341 (90.7%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361 (93.02%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Abve
Drugs in the ABVE combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vincristine Sulfate ; E = Etoposide Phosphate
ABVE is used to treat: Hodgkin lymphoma in children.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vincristine Sulfate is the sulfate salt of a natural alkaloid isolated from the plant Catharanthus roseus (Vinca rosea L.) with antimitotic and antineoplastic activities. Vincristine binds irreversibly to microtubules and spindle proteins in S phase of the cell cycle and interferes with the formation of the mitotic spindle, thereby arresting tumor cells in metaphase. This agent also depolymerizes microtubules and may also interfere with amino acid, cyclic AMP, and glutathione metabolism; calmodulin-dependent Ca(2+)-activated ATPase activity; cellular respiration; and nucleic acid and lipid biosynthesis.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

2068-78-2

Wikipedia

Vincristine sulfate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

Explore Compound Types